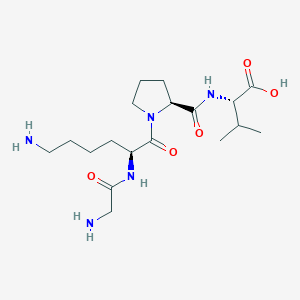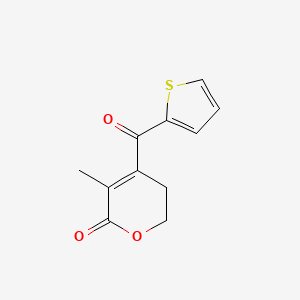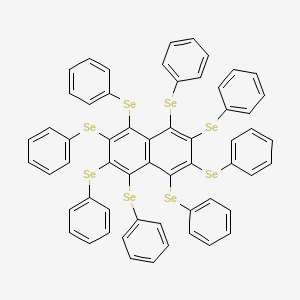
2-Diazonio-4-methyl-3-oxopent-1-en-1-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Diazonio-4-methyl-3-oxopent-1-en-1-olate is a chemical compound with the molecular formula C6H7N2O3 It is known for its unique structure, which includes a diazonium group and an enolate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-4-methyl-3-oxopent-1-en-1-olate typically involves the diazotization of 4-methyl-3-oxopentanoic acid. The reaction is carried out under acidic conditions using sodium nitrite and hydrochloric acid. The resulting diazonium salt is then treated with a base to form the enolate.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Diazonio-4-methyl-3-oxopent-1-en-1-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo compounds.
Reduction: Reduction reactions can convert the diazonium group to an amine.
Substitution: The diazonium group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, cyanides, and thiols are employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-methyl-3-oxopentanoic acid, while reduction can produce 4-methyl-3-aminopentanoic acid.
Applications De Recherche Scientifique
2-Diazonio-4-methyl-3-oxopent-1-en-1-olate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Diazonio-4-methyl-3-oxopent-1-en-1-olate involves its reactivity as a diazonium compound. The diazonium group can undergo various reactions, such as coupling with aromatic compounds to form azo dyes. The enolate moiety can participate in nucleophilic addition and substitution reactions, making the compound versatile in synthetic chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Diazonio-1,5-diethoxy-1,5-dioxopent-2-en-3-olate: This compound has a similar diazonium group but different substituents, leading to distinct reactivity and applications.
1-Diazonio-3,3-dimethyl-4-oxopent-1-en-2-olate: Another related compound with variations in the alkyl groups and positions of functional groups.
Uniqueness
2-Diazonio-4-methyl-3-oxopent-1-en-1-olate is unique due to its specific combination of a diazonium group and an enolate moiety. This combination imparts distinct reactivity and makes it valuable for specific synthetic applications that other similar compounds may not be suitable for.
Propriétés
Numéro CAS |
177084-71-8 |
|---|---|
Formule moléculaire |
C6H8N2O2 |
Poids moléculaire |
140.14 g/mol |
Nom IUPAC |
2-diazo-4-methyl-3-oxopentanal |
InChI |
InChI=1S/C6H8N2O2/c1-4(2)6(10)5(3-9)8-7/h3-4H,1-2H3 |
Clé InChI |
GWCYLXGSHVHYOM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)C(=[N+]=[N-])C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(3S)-5-oxo-4,4-dipropyloxolan-3-yl]but-3-enamide](/img/structure/B12549642.png)




![3-ethyl-2-[(3S)-1-propylpyrrolidin-3-yl]phenol](/img/structure/B12549664.png)
![4-[(2,4-Dimethylhexan-3-yl)oxy]-1-imino-1H-isoindol-3-amine](/img/structure/B12549672.png)
![9-Fluorobenzo[h]quinoline](/img/structure/B12549681.png)




